Sodium (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(hexadecanoyloxy)propyl hydrogen phosphate
Description
This compound is a glycerophospholipid derivative featuring:
- Sn-2 position: A polyunsaturated docosahexaenoic acid (DHA; 22:6n3) chain with six cis double bonds (4Z,7Z,10Z,13Z,16Z,19Z).
- Sn-1 position: A saturated hexadecanoyl (16:0) chain.
- Head group: A hydrogen phosphate group, distinguishing it from phosphatidylcholines or phosphatidylethanolamines.
Its structure enables unique roles in membrane dynamics, signaling, and lipid metabolism. The DHA moiety contributes to membrane fluidity and anti-inflammatory properties, while the saturated hexadecanoyl chain provides structural stability .
Properties
IUPAC Name |
sodium;[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecanoyloxypropyl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H69O8P.Na/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-41(43)49-39(38-48-50(44,45)46)37-47-40(42)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2;/h5,7,11,13,17-18,20-21,24,26,30,32,39H,3-4,6,8-10,12,14-16,19,22-23,25,27-29,31,33-38H2,1-2H3,(H2,44,45,46);/q;+1/p-1/b7-5-,13-11-,18-17-,21-20-,26-24-,32-30-;/t39-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHJPADGSWMGQX-KQTQLPLBSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H68NaO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677119 | |
| Record name | Sodium (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(hexadecanoyloxy)propyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
742.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474943-28-7 | |
| Record name | Sodium (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(hexadecanoyloxy)propyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Sodium (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(hexadecanoyloxy)propyl hydrogen phosphate (CAS Number: 474943-30-1) is a complex phospholipid compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, examining its molecular characteristics, mechanisms of action, and relevant research findings.
Chemical Structure
The compound consists of a glycerol backbone with specific fatty acid substitutions:
- Stearic Acid (C18:0) at the sn-1 position.
- Docosahexaenoic Acid (DHA, C22:6) at the sn-2 position.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₄₃H₇₂NaO₈P |
| Molecular Weight | 770.99 g/mol |
| LogP | 12.728 |
| PSA | 132.00 Ų |
The biological activity of this compound primarily involves its role in cellular signaling and membrane dynamics. Its structure allows it to integrate into cellular membranes and influence lipid bilayer properties.
- Cell Membrane Interaction : The incorporation of this phospholipid into cell membranes can alter membrane fluidity and permeability.
- Signaling Pathways : It may act as a precursor for bioactive lipids involved in various signaling pathways that regulate inflammation and cell proliferation.
1. Lipidomics Studies
Recent lipidomic analyses have shown that phosphatidic acids like this compound play crucial roles in cellular processes such as:
- Cell Growth : Enhancing cell proliferation in various cancer models.
- Inflammation : Modulating inflammatory responses through the regulation of cytokine production.
2. Neuroprotective Effects
Research has indicated that docosahexaenoic acid (DHA), a component of this compound, possesses neuroprotective properties. Studies suggest that DHA can:
- Reduce oxidative stress in neuronal cells.
- Promote neuronal survival and function in models of neurodegeneration.
Comparative Analysis with Related Compounds
The following table compares this compound with similar phospholipids:
| Compound Name | Molecular Weight | Key Biological Activity |
|---|---|---|
| Sodium (2R)-2-{[(4Z,...)-docosahexaenoyl]...} | 770.99 g/mol | Cell signaling and membrane dynamics |
| Palmitoyldocosahexaenoyl phosphatidylcholine (C18:0/C22:6) | 806.10 g/mol | Neuroprotection and anti-inflammatory |
| Phosphatidylcholine (C18:0/C20:5) | 785.09 g/mol | Membrane structure and signaling |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Fatty Acid Chain Variations
Key Observations:
- Chain Saturation : Saturated Sn-1 chains (e.g., 16:0) enhance membrane rigidity, while unsaturated chains (e.g., 18:1, 22:4) increase fluidity .
- Head Group : Hydrogen phosphate head groups may interact with calcium ions or signaling proteins, unlike choline groups, which are inert but critical for lipoprotein structure .
Functional Analogues: Metabolic and Therapeutic Roles
Antifungal Activity
- Compound V (sodium bis-hexadecanoyl phosphate derivative) exhibits antifungal properties against Fusarium oxysporum by disrupting sterol biosynthesis and membrane integrity. Its bis-saturated structure enhances hydrophobic interactions with fungal membranes .
- Target Compound: No direct antifungal activity reported. The DHA chain may reduce efficacy due to membrane integration rather than disruption.
Metabolic Regulation
- LysoPE[0:0/22:6] (a lysophospholipid derivative) and PC(16:0/22:5) are implicated in renal energy metabolism and inflammatory regulation. The target compound’s DHA/16:0 combination may similarly modulate glycerophospholipid and arachidonic acid pathways .
- Edasalonexent (DHA-salicylate conjugate): A small-molecule NF-κB inhibitor. Unlike the target compound, it bypasses membrane integration, enabling oral bioavailability and systemic anti-inflammatory effects .
Physicochemical Properties
| Property | Target Compound | Phosphatidylcholine (22:6/18:1) | Compound V |
|---|---|---|---|
| Melting Point | Higher (due to 16:0 chain) | Lower (unsaturated Sn-1 chain) | Highest (bis-saturated chains) |
| Membrane Fluidity | Moderate (DHA vs. 16:0 balance) | High | Low |
| Solubility | Amphipathic (phosphate head) | Amphipathic (choline head) | Amphipathic with polar modifications |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
